Methyl 5-allyl-3-methoxysalicylate

Synthetic para-eugenol Polysiloxane-polycarbonate copolymer Patent-protected intermediate

Researchers requiring a reliable, non-natural supply of para-eugenol precursors or Fallypride intermediates need a specific multifunctional scaffold. This compound solves synthetic route bottlenecks by providing the essential 5-allyl and ortho-hydroxybenzoate ester groups in one molecule. • Patented para-eugenol route: Direct hydrolysis-decarboxylation precursor, bypassing clove oil dependence. • Fallypride synthesis: Provides the D₂/D₃ antagonist pharmacophore's key functional handle. • Enterobactin mimetics: Dual-functional catecholate motif and conjugation handle for Trojan horse antibiotics.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 85614-43-3
Cat. No. B043978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-allyl-3-methoxysalicylate
CAS85614-43-3
Synonyms2-Hydroxy-3-methoxy-5-(2-propenyl)-benzoic Acid Methyl Ester;  Methyl 5-Allyl-2-hydroxy-3-methoxybenzoate
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C(=O)OC)CC=C
InChIInChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)11(13)10(7-8)15-2/h4,6-7,13H,1,5H2,2-3H3
InChIKeyLYSUGZLJKRSLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-allyl-3-methoxysalicylate – Technical Overview


Methyl 5-allyl-3-methoxysalicylate (CAS 85614-43-3), also known as 5-allyl-3-methoxysalicylic acid methyl ester, is an organic building block with molecular formula C₁₂H₁₄O₄ and molecular weight 222.24 g/mol [1]. This compound features a salicylate backbone substituted with a methoxy group at position 3 and an allyl group at position 5, presenting as a solid with a reported melting point range of 53-58°C and boiling point of 174°C at 12 mmHg . It is commercially available at analytical specifications ranging from 97% (Sigma-Aldrich) to ≥98.0% (GC) . Its principal utility lies in pharmaceutical intermediate synthesis, specifically as a reactant in the preparation of Fallypride (a D₂/D₃ dopamine receptor antagonist PET tracer), enterobactin scaffolds, and allylic amines .

S
Salicylate building block with 5-allyl and 3-methoxy substitution pattern for pharmaceutical intermediate synthesis
W
Supports patented hydrolysis-decarboxylation and cross-coupling workflows requiring allyl functional handle
P
Commercial availability at analytical specifications (97% to ≥98.0%) from multiple global suppliers

Methyl 5-allyl-3-methoxysalicylate: Substitution Limitations


In-class substitution of methyl 5-allyl-3-methoxysalicylate is not straightforward due to the compound's specific multifunctional architecture—a salicylate core bearing both a 3-methoxy group and a 5-allyl substituent—which enables distinct reactivity pathways that close analogs lack. Substitution with methyl 3-methoxysalicylate (lacking the allyl group) eliminates the capacity for alkene addition, cross-coupling, and polymerization reactions . Replacement with eugenol or isoeugenol, while retaining the allyl group, sacrifices the ortho-hydroxybenzoate ester framework essential for enterobactin scaffold construction and the hydrolysis-decarboxylation sequence patented for synthetic para-eugenol production [1][2]. Furthermore, the combination of the ester-protected carboxylic acid and the free phenolic hydroxyl group creates a specific reactivity profile that cannot be replicated by either simple allylphenols or unsubstituted salicylates [3]. The quantitative evidence below establishes precisely where this compound's functional group complement confers measurable differentiation relative to its closest comparators.

Target compound
Close analog substitution risk
Methyl 3-methoxysalicylate
Lacks 5-allyl group
Eliminates alkene addition and cross-coupling pathways; cannot support Fallypride or enterobactin synthesis
Eugenol / Isoeugenol
Retains allyl group
Sacrifices ortho-hydroxybenzoate ester framework required for hydrolysis-decarboxylation sequence

Methyl 5-allyl-3-methoxysalicylate: Comparative Evidence


Para-Eugenol Synthesis via Hydrolysis-Decarboxylation

Methyl 5-allyl-3-methoxysalicylate is the specifically claimed starting material in a patented two-step process for synthesizing para-eugenol. The process comprises: (a) hydrolyzing methyl 5-allyl-3-methoxysalicylate to form 5-allyl-3-methoxysalicylic acid, followed by (b) decarboxylating the 5-allyl-3-methoxysalicylic acid to form para-eugenol [1][2]. This patented route offers synthetic access to para-eugenol that bypasses natural extraction from clove oil—a seasonal supply subject to significant cost and availability fluctuations [1]. No in-class analog (e.g., methyl 3-methoxysalicylate, methyl salicylate, or eugenol itself) can execute this specific hydrolysis-decarboxylation sequence to yield para-eugenol while retaining the allyl group at the para position relative to the phenolic hydroxyl [2][3].

Para-Eugenol synthesis
Head-to-head
Exclusive claimed starting material; 2-step hydrolysis-decarboxylation to para-eugenol
Mandatory procurement for the patented synthetic route; no in-class analog can execute this sequence
Patent US20160207860A1 / EP3027585A2 process conditions
Synthetic para-eugenol Polysiloxane-polycarbonate copolymer Patent-protected intermediate

Fallypride PET Tracer Synthesis

Methyl 5-allyl-3-methoxysalicylate is documented as a reactant in the synthesis of Fallypride (F101115), a high-affinity D₂/D₃ dopamine receptor antagonist used in positron emission tomography (PET) imaging . The 5-allyl substituent provides a functional handle for further elaboration essential to constructing the Fallypride pharmacophore, while the ortho-hydroxybenzoate ester framework contributes the requisite substitution pattern for downstream transformations [1]. Methyl 3-methoxysalicylate lacks the 5-allyl group and therefore cannot support the allyl-dependent steps in the Fallypride synthetic sequence [1]. Eugenol, while possessing an allyl group, lacks the ester and ortho-hydroxybenzoate architecture required for the salicylate-derived portion of the synthesis . The specific substitution pattern (5-allyl, 3-methoxy, 2-hydroxy, 1-carboxylic acid methyl ester) is structurally non-negotiable for this established route .

Fallypride tracer synthesis
Head-to-head
4/4 required functional groups present (5-allyl, 3-methoxy, 2-hydroxy, 1-carboxylic acid methyl ester)
Documented reactant for D₂/D₃ PET tracer; substitution necessitates complete route redesign
Published synthetic routes to Fallypride
Fallypride synthesis PET imaging tracer D₂/D₃ dopamine receptor antagonist

Antimicrobial Activity Profile

Methyl 5-allyl-3-methoxysalicylate exhibits demonstrable antimicrobial activity against clinically relevant bacterial strains with quantified minimum inhibitory concentration (MIC) values . Against Staphylococcus aureus, the compound shows an MIC of 25 µg/mL; against Escherichia coli, an MIC of 50 µg/mL; and against Pseudomonas aeruginosa, an MIC of 100 µg/mL . Comparative antimicrobial data for methyl 3-methoxysalicylate under identical assay conditions are not currently available in the open literature, precluding direct quantitative comparison. The presence of both the allyl group (contributing to membrane perturbation potential) and the phenolic hydroxyl (hydrogen bonding capacity) is hypothesized to contribute to this antimicrobial profile [1].

Antimicrobial MIC
Data to verify
S. aureus MIC 25 µg/mL; E. coli MIC 50 µg/mL; P. aeruginosa MIC 100 µg/mL
Supports antimicrobial screening context; comparator data not available
Method details not specified in source
Antimicrobial activity MIC determination Antibacterial screening

Commercial Availability and Purity

Methyl 5-allyl-3-methoxysalicylate is commercially available from multiple established research chemical suppliers with documented purity specifications ranging from 97% to ≥98.0% . Sigma-Aldrich offers the compound at 97% assay with a melting point specification of 54-58°C . AKSci provides the compound at 98% (HPLC) purity with a melting point range of 53-56°C, boiling point of 174°C, and flash point of 110°C . Aladdin Scientific supplies the compound at ≥98.0% (GC) . By comparison, methyl 3-methoxysalicylate (CAS 6342-70-7), the most direct structural analog lacking the 5-allyl group, is also commercially available with comparable purity specifications (typically ≥97% to 98%) . The price differential between the two compounds reflects the additional synthetic steps required to install the 5-allyl substituent .

Commercial purity
Source review
97% (Sigma-Aldrich); 98% HPLC (AKSci); ≥98.0% GC (Aladdin)
Procurable at research-grade from multiple suppliers; selection driven by structural requirement
Supplier specifications; analytical methods as reported
Commercial sourcing Purity specification Research chemical procurement

Enterobactin and Allylic Amine Synthesis

Methyl 5-allyl-3-methoxysalicylate serves as a reactant in the synthesis of enterobactin scaffolds and allylic amines . Enterobactin is a triscatecholate siderophore produced by enteric bacteria for iron chelation; synthetic enterobactin scaffolds derived from salicylate building blocks are employed as siderophore-antibiotic conjugates ('Trojan horse' antibiotics) [1]. The ortho-hydroxybenzoate ester framework of methyl 5-allyl-3-methoxysalicylate provides the catecholate-mimetic iron-binding motif, while the 5-allyl group offers a site for further functionalization or conjugation [1]. Methyl 3-methoxysalicylate retains the iron-chelating ortho-hydroxybenzoate core but lacks the 5-allyl handle for downstream derivatization, limiting its utility in constructing functionalized enterobactin analogs . Eugenol lacks the ortho-hydroxybenzoate iron-binding motif entirely .

Enterobactin scaffolds
Class-level
Contains ortho-hydroxybenzoate (iron-binding) + 5-allyl (derivatization handle)
Dual-functional building block for siderophore-antibiotic conjugate development
Inference based on established scaffold synthetic strategies
Enterobactin scaffolds Allylic amines Siderophore mimetics

Physicochemical Properties Comparison

Methyl 5-allyl-3-methoxysalicylate has computed physicochemical descriptors that differentiate it from the closest analog methyl 3-methoxysalicylate [1]. The XLogP3-AA value (computed octanol-water partition coefficient) is 3.0 for the target compound, reflecting the lipophilic contribution of the 5-allyl substituent [1]. By comparison, methyl 3-methoxysalicylate (CAS 6342-70-7) has a computed XLogP3-AA of approximately 2.2-2.4, representing a ~0.6-0.8 log unit difference [2]. The target compound has 5 rotatable bonds and a topological polar surface area of approximately 55-60 Ų [1]. These computed properties place the compound within favorable drug-like chemical space, with the enhanced lipophilicity relative to the non-allylated analog potentially influencing membrane permeability and protein binding in biological contexts [1].

Lipophilicity
Cross-study
XLogP3-AA = 3.0; Δ ≈ +0.6 to +0.8 log units vs. methyl 3-methoxysalicylate
Quantitative basis for predicting differential membrane permeability in lead optimization
PubChem computed properties using XLogP3 3.0
Physicochemical characterization Lipophilicity Drug-likeness prediction

Methyl 5-allyl-3-methoxysalicylate: Key Applications


Para-Eugenol in Polycarbonate Copolymers

This compound is the specified starting material in the patented two-step process for synthesizing para-eugenol, comprising hydrolysis to 5-allyl-3-methoxysalicylic acid followed by decarboxylation [1][2]. The synthetic para-eugenol product is subsequently employed in the preparation of eugenol end-capped polysiloxanes used in polysiloxane-polycarbonate copolymer production [1]. For industrial manufacturers seeking a reliable, non-seasonal para-eugenol supply chain independent of natural clove oil extraction, this compound represents the essential procurement specification. No alternative starting material is claimed in the patent literature for this synthetic route [1][2].

Fallypride for Dopamine Receptor Imaging

Methyl 5-allyl-3-methoxysalicylate is a documented reactant in the synthesis of Fallypride (F101115), a high-affinity D₂/D₃ dopamine receptor antagonist used in PET imaging studies of neurological and psychiatric disorders [3]. The compound's 5-allyl group provides the functional handle necessary for constructing the full Fallypride pharmacophore [3]. Radiochemistry facilities and medicinal chemistry laboratories engaged in dopamine receptor PET tracer production should specify this exact CAS number, as simpler salicylate analogs lacking the 5-allyl substituent cannot support the established synthetic route .

Siderophore-Antibiotic Conjugate Development

This compound serves as a reactant for constructing enterobactin scaffolds, which function as siderophore mimetics in 'Trojan horse' antibiotic strategies [3][4]. The ortho-hydroxybenzoate ester core provides the iron-chelating catecholate-mimetic motif essential for bacterial uptake, while the 5-allyl substituent offers a synthetic handle for antibiotic conjugation or further functionalization [3]. Medicinal chemistry teams developing siderophore-antibiotic conjugates benefit from this dual-functional building block, which reduces synthetic step count compared to sequential assembly of iron-binding and conjugation features [3][4].

Antimicrobial Lead Discovery Screening

For antimicrobial lead discovery programs screening natural product-like scaffolds, this compound offers established MIC values against clinically relevant bacterial strains: S. aureus (25 µg/mL), E. coli (50 µg/mL), and P. aeruginosa (100 µg/mL) . While these values represent moderate antimicrobial activity, they establish a quantifiable baseline for structure-activity relationship (SAR) exploration . The allyl group offers a site for further derivatization to optimize potency, and the salicylate core may be amenable to ester hydrolysis to explore the activity of the corresponding free acid .

Application
Selection Property
Validation Focus
Para-eugenol polymer intermediates
Patented hydrolysis-decarboxylation substrate
Non-seasonal supply chain; synthetic route fidelity
D₂/D₃ PET tracer synthesis
Full functional group complement for Fallypride route
5-allyl handle requirement; established synthetic pathway
Siderophore-antibiotic conjugates
Dual-functional iron-binding and derivatization scaffold
Enterobactin mimetic construction; step-count reduction
Antimicrobial screening studies
Reported MIC baseline against Gram-positive and Gram-negative strains
SAR exploration; allyl derivatization potential
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